molecular formula C17H12ClNO2 B12948979 Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate CAS No. 439614-63-8

Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate

Cat. No.: B12948979
CAS No.: 439614-63-8
M. Wt: 297.7 g/mol
InChI Key: YNYMZUZUMNHGNF-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate is a chemical compound with the molecular formula C17H12ClNO2. It is known for its unique structure, which includes an isoquinoline core substituted with a methyl ester group and a 2-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate typically involves the Suzuki cross-coupling reaction. This method uses 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate as starting materials . The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can bind to specific sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate is unique due to its combination of the isoquinoline core with a 2-chlorophenyl group and a methyl ester. This structure imparts specific chemical and physical properties, such as increased hydrophobicity and potential bioactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-21-17(20)15-10-11-6-2-3-7-12(11)16(19-15)13-8-4-5-9-14(13)18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYMZUZUMNHGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221552
Record name Methyl 1-(2-chlorophenyl)-3-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439614-63-8
Record name Methyl 1-(2-chlorophenyl)-3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439614-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2-chlorophenyl)-3-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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